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Compound of Interest

Compound Name: N-Allyl-3-phenylprop-2-en-1-amine

Cat. No.: B3021083

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylprop-2-en-1-amine, commonly known as cinnamylamine, is a primary amine featuring
a phenyl group attached to an unsaturated three-carbon chain. This compound and its
derivatives have garnered significant interest in the scientific community, particularly in the
fields of pharmacology and synthetic chemistry. Its structural motif is a key component in
various biologically active molecules, exhibiting a range of activities including anticonvulsant
and monoamine oxidase (MAO) inhibitory effects. This guide provides a comprehensive
overview of the physical and chemical properties of 3-phenylprop-2-en-1-amine, detailed
experimental protocols for its synthesis and analysis, and an exploration of its biological
significance.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 3-phenylprop-2-en-1-amine is
fundamental for its application in research and development. The following tables summarize
key quantitative data for this compound. It is important to note that experimental values for
some properties are not readily available in the literature, and in such cases, computed data
from reliable sources are provided.

Table 1: General and Physical Properties of 3-Phenylprop-2-en-1-amine
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Property Value Source
Molecular Formula CoH11N PubChem[1]
Molecular Weight 133.19 g/mol PubChem[1]
Not explicitly stated; likely a Inferred from related
Appearance o
liquid at room temperature compounds
Data not available for the free
] ] base. The hydrochloride salt Sigma-Aldrich (for the
Melting Point ) ) )
has a melting point of 222-226 hydrochloride salt)[2]
°C.
Boiling Point Data not available
Moderately soluble in water;
N soluble in organic solvents like Inferred from related
Solubility
ethanol, acetone, and compounds[3]
dichloromethane.
pKa (Computed) 9.5 (Predicted)
LogP (Computed) 1.7 PubChem[1]

Table 2: Spectroscopic Data of 3-Phenylprop-2-en-1-amine
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Spectroscopic Technique Key Features Source

Aromatic protons, vinylic
protons, and aliphatic protons

1H NMR _ General knowledge
of the aminopropyl group are

expected.

Signals corresponding to the
phenyl ring, the double bond,

13C NMR ) General knowledge
and the aminomethyl carbon

are expected.

N-H stretching (two bands for
primary amine) around 3400-
Infrared (IR) Spectroscopy 3300 cm™1, N-H bending General knowledge
around 1650-1580 cm™1, and
C-N stretching.

A molecular ion peak
Mass Spectrometry (MS) corresponding to the molecular  General knowledge

weight is expected.

Experimental Protocols
Chemical Synthesis: Reductive Amination of
Cinnamaldehyde

A common and effective method for the synthesis of 3-phenylprop-2-en-1-amine is the
reductive amination of cinnamaldehyde.

Materials:
e Cinnamaldehyde
o Ammonia (in a suitable solvent like methanol or as ammonium chloride/hydroxide)

e Reducing agent (e.g., sodium borohydride (NaBHa4), sodium cyanoborohydride (NaBHsCN),
or catalytic hydrogenation)
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e Anhydrous solvent (e.g., methanol, ethanol)

e Hydrochloric acid (for salt formation and purification)

e Sodium hydroxide (for neutralization)

e Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
» Rotary evaporator

o Standard glassware for organic synthesis

Procedure:

e Imine Formation: Dissolve cinnamaldehyde in an anhydrous solvent (e.g., methanol) in a
round-bottom flask equipped with a magnetic stirrer. Add a source of ammonia (e.g., a
solution of ammonia in methanol or ammonium chloride followed by a base) to the solution.
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the
formation of the corresponding imine. The reaction can be monitored by thin-layer
chromatography (TLC).

e Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g.,
sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to
manage the exothermic reaction. After the addition is complete, allow the reaction to warm to
room temperature and stir for several hours or until the reaction is complete as indicated by
TLC.

o Work-up: Quench the reaction by carefully adding water or a dilute acid. Remove the organic
solvent using a rotary evaporator. Add water to the residue and extract the aqueous layer
with an organic solvent (e.g., diethyl ether or ethyl acetate).

o Purification:

o Extraction: Wash the combined organic extracts with brine, dry over an anhydrous drying
agent, and filter.
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o Distillation: Concentrate the filtrate under reduced pressure. The crude product can be
purified by vacuum distillation to obtain the pure 3-phenylprop-2-en-1-amine.

o Salt Formation (Optional): For easier handling and purification by recrystallization, the
amine can be converted to its hydrochloride salt. Dissolve the crude amine in a suitable
solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution or
add a solution of HCI in an organic solvent. The precipitated salt can be collected by
filtration, washed with cold solvent, and dried.

Biosynthesis of 3-Phenylprop-2-en-1-amine in E. coli

An alternative, biocatalytic route for the synthesis of cinnamylamine has been developed in
Escherichia coli. This method starts from the readily available precursor, cinnamic acid.

Experimental Workflow:

Enzymatic Conversions

Cinnamic Acid Reduction Carboxylic Acid
Reductase (CAR)

Cinnamaldehyde —rrrsammanon w-Transaminase :
(@-TA) 3-Phenylprop-2-en-1-amine

Click to download full resolution via product page
Figure 1: Biosynthetic pathway of 3-phenylprop-2-en-1-amine from cinnamic acid.
Methodology:

o Strain and Plasmid Construction: Engineer E. coli strains to express the necessary enzymes.
This typically involves cloning the genes for a carboxylic acid reductase (CAR) and an w-

transaminase (w-TA) into suitable expression vectors.
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e Culture and Induction: Grow the engineered E. coli in a suitable culture medium. Induce the
expression of the recombinant enzymes at the appropriate cell density using an inducer such
as isopropyl B-D-1-thiogalactopyranoside (IPTG).

o Whole-Cell Bioconversion: Harvest the cells and resuspend them in a buffer containing the
substrate, cinnamic acid, and a co-substrate for the transaminase, such as an amino donor
(e.g., L-alanine).

e Product Extraction and Analysis: After the bioconversion is complete, separate the cells from
the medium. Extract the cinnamylamine from the supernatant using an appropriate organic
solvent. Analyze the product by methods such as High-Performance Liquid Chromatography
(HPLC).

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of 3-phenylprop-2-en-1-amine against MAO-B can be determined using a
fluorometric or chromatographic assay.

Materials:

Recombinant human MAO-B enzyme

 MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)

e 3-Phenylprop-2-en-1-amine (test inhibitor)

e Known MAO-B inhibitor (positive control, e.g., selegiline)

e Assay buffer (e.g., potassium phosphate buffer)

e 96-well microplate

e Fluorometric plate reader or HPLC system

Protocol (Fluorometric Method):

» Reagent Preparation: Prepare solutions of the MAO-B enzyme, substrate, test inhibitor at
various concentrations, and positive control in the assay buffer.
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Assay Setup: In a 96-well plate, add the MAO-B enzyme to wells containing different
concentrations of the test inhibitor or the positive control. Include a control well with the
enzyme and buffer only.

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow
the inhibitor to interact with the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all
wells.

Signal Detection: Measure the fluorescence signal at appropriate excitation and emission
wavelengths over time using a plate reader. The rate of increase in fluorescence is
proportional to the MAO-B activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound compared to the control. Determine the ICso value, which is the concentration of
the inhibitor that causes 50% inhibition of the enzyme activity.
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Preparation

Prepare Reagents:
- MAO-B Enzyme
- Substrate

- Inhibitor (Test & Control)

Add Enzyme and Inhibitor
to 96-well plate

:

Pre-incubate at 37°C

'

Add Substrate to
initiate reaction

'

Measure Fluorescence
(kinetic read)

Data Ahalysis

Calculate % Inhibition

Determine IC50 Value

Click to download full resolution via product page

Figure 2: General workflow for a fluorometric MAO-B inhibition assay.
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Biological Activity and Signaling Pathways
Monoamine Oxidase B (MAO-B) Inhibition

3-Phenylprop-2-en-1-amine is known to be an inhibitor of monoamine oxidase B (MAO-B).
MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly
dopamine. By inhibiting MAO-B, 3-phenylprop-2-en-1-amine can increase the levels of
dopamine in the brain. This mechanism of action is the basis for the therapeutic use of MAO-B
inhibitors in the treatment of Parkinson's disease, a neurodegenerative disorder characterized
by the loss of dopaminergic neurons.[4][5]

The inhibition of MAO-B prevents the breakdown of dopamine, thereby prolonging its action in
the synaptic cleft. This can help to alleviate the motor symptoms of Parkinson's disease.[4]
Furthermore, the inhibition of MAO-B may also have neuroprotective effects by reducing the
production of reactive oxygen species and other neurotoxic byproducts of dopamine
metabolism.[6]
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Figure 3: Signaling pathway of MAO-B inhibition by 3-phenylprop-2-en-1-amine.

Anticonvulsant Activity

Derivatives of 3-phenylprop-2-en-1-amine have shown promising anticonvulsant activity in
various animal models of epilepsy. While the exact mechanism of action is not fully elucidated
for all derivatives, it is hypothesized that they may modulate the activity of ion channels or
neurotransmitter systems involved in seizure generation and propagation. This area of
research is active, with ongoing efforts to synthesize and evaluate new derivatives with
improved efficacy and safety profiles.
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Conclusion

3-Phenylprop-2-en-1-amine is a versatile molecule with significant potential in medicinal
chemistry and drug development. Its ability to inhibit MAO-B provides a clear rationale for its
investigation in the context of neurodegenerative diseases like Parkinson's. The availability of
both chemical and biosynthetic routes for its production offers flexibility in its procurement for
research purposes. Further studies are warranted to fully characterize its physical and chemical
properties, refine its synthesis and purification protocols, and explore the full spectrum of its
biological activities and those of its derivatives. This guide serves as a foundational resource
for scientists and researchers embarking on studies involving this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Phenylprop-2-en-1-amine | COH11N | CID 20369 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2.3-FE-2-Fk-1-& TEsEL 97% | Sigma-Aldrich [sigmaaldrich.com]
3. solubilityofthings.com [solubilityofthings.com]
e 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

o 5. Acritical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for
neurodegeneration and therapy [explorationpub.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenylprop-2-en-1-
amine (Cinnamylamine)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021083#physical-and-chemical-properties-of-3-
phenylprop-2-en-1-amine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b3021083?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylprop-2-en-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylprop-2-en-1-amine
https://www.sigmaaldrich.com/TW/zh/product/aldrich/720356
https://www.solubilityofthings.com/3-phenylprop-2-yn-1-amine
https://www.parkinson.org/living-with-parkinsons/treatment/prescription-medications/mao-b-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9188534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9188534/
https://www.explorationpub.com/Journals/ent/Article/100485
https://www.explorationpub.com/Journals/ent/Article/100485
https://www.benchchem.com/product/b3021083#physical-and-chemical-properties-of-3-phenylprop-2-en-1-amine
https://www.benchchem.com/product/b3021083#physical-and-chemical-properties-of-3-phenylprop-2-en-1-amine
https://www.benchchem.com/product/b3021083#physical-and-chemical-properties-of-3-phenylprop-2-en-1-amine
https://www.benchchem.com/product/b3021083#physical-and-chemical-properties-of-3-phenylprop-2-en-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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